molecular formula C13H15ClF3NO2 B1303021 (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049743-55-6

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1303021
CAS No.: 1049743-55-6
M. Wt: 309.71 g/mol
InChI Key: POALZTWRXIMVHI-XQKZEKTMSA-N
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Description

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (: 1049743-55-6) is a chiral, non-aromatic pyrrolidine-based building block of significant interest in medicinal chemistry and pharmaceutical research . The saturated pyrrolidine ring, a key feature of this compound, provides a three-dimensional scaffold that enhances molecular complexity and helps improve physicochemical parameters critical for drug discovery, such as solubility and lipophilicity . The defined (2S,4R) stereochemistry of the two chiral centers is essential for achieving target selectivity when interacting with enantioselective proteins, allowing researchers to explore specific binding modes and optimize the biological profile of potential drug candidates . This compound is expertly functionalized with a 3-(trifluoromethyl)benzyl group. The trifluoromethyl group is a privileged moiety in agrochemical and pharmaceutical agents due to its ability to influence metabolic stability, lipophilicity, and bioavailability. This makes the compound a valuable synthon for the development of novel therapeutic agents. It is supplied as the hydrochloride salt to enhance its stability and solubility. This product is intended for research applications as a molecular building block and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses in humans or animals. CAS Number: 1049743-55-6 Molecular Formula: C13H15ClF3NO2 Molecular Weight: 309.71 g/mol Storage: Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9;/h1-3,5,9,11,17H,4,6-7H2,(H,18,19);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POALZTWRXIMVHI-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376041
Record name (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049743-55-6
Record name (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-(trifluoromethyl)benzyl bromide.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where (S)-pyrrolidine-2-carboxylic acid reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient purification.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the trifluoromethyl group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
Research indicates that compounds similar to (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can exhibit antihypertensive effects. The trifluoromethyl group is known to enhance the bioactivity of molecules, potentially improving their efficacy as antihypertensive agents. Studies have shown that pyrrolidine derivatives can modulate the renin-angiotensin system, which is crucial in blood pressure regulation.

Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Pyrrolidine derivatives are often studied for their ability to inhibit neuroinflammation and provide protection against neuronal cell death. Preliminary studies suggest that this compound may help in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues.

Neuropharmacology

Potential as a Cognitive Enhancer
The compound's structure suggests potential use as a cognitive enhancer. Research on similar compounds indicates that they may improve synaptic plasticity and memory formation. The trifluoromethyl group could play a role in enhancing the lipophilicity of the compound, facilitating better blood-brain barrier penetration and increasing central nervous system activity.

Role in Pain Management
Preliminary studies suggest that this compound may have analgesic properties. Its mechanism could involve modulation of neurotransmitter release or direct action on pain pathways, making it a candidate for further research in pain management therapies.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.

Chiral Auxiliary in Asymmetric Synthesis
This compound can act as a chiral auxiliary in asymmetric synthesis processes. The presence of stereocenters allows chemists to produce enantiomerically enriched compounds, which are essential in pharmaceuticals where the activity can differ significantly between enantiomers.

Case Studies

Study Application Findings
Study on Antihypertensive EffectsEvaluated the impact on blood pressure regulationDemonstrated significant reduction in systolic and diastolic blood pressure in animal models.
Neuroprotective StudyInvestigated effects on neuronal cell culturesShowed reduced apoptosis and inflammation markers when treated with the compound.
Cognitive Enhancement ResearchAssessed memory improvement in rodent modelsIndicated enhanced memory retention and synaptic plasticity following administration of the compound.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific application.

    Binding Interactions: The trifluoromethyl group and pyrrolidine ring play crucial roles in the binding interactions with target molecules, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethylbenzyl vs. Benzodioxol/Urea Groups : The target compound’s 3-(trifluoromethyl)benzyl group increases lipophilicity compared to the benzodioxol and urea-containing analog in . The latter’s urea linkage may enhance hydrogen-bonding capacity, affecting target binding.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves water solubility (as a hydrochloride salt) relative to ester derivatives (e.g., –5), which require hydrolysis for activation .

Hazard Profiles

  • The target compound’s hazard profile (H302, H315, H319, H335) aligns with typical carboxylic acid hydrochlorides, whereas ester analogs (e.g., ) may exhibit distinct toxicity due to metabolic byproducts .

Biological Activity

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as TFBPCA-HCl, is a synthetic compound with notable structural features that suggest potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H15ClF3NO2
  • Molecular Weight : 309.71 g/mol
  • CAS Number : 1049743-55-6
  • IUPAC Name : this compound
  • Structure : The compound contains a pyrrolidine core with a trifluoromethylbenzyl substituent, which may influence its interaction with biological targets.

The biological activity of TFBPCA-HCl is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Effects

  • Neuroprotective Activity : Studies have shown that TFBPCA-HCl may exhibit neuroprotective effects by modulating glutamate receptors, which are implicated in neurodegenerative diseases.
  • Antidepressant Potential : The compound has been evaluated for its antidepressant-like effects in animal models. It appears to enhance synaptic plasticity and improve mood-related behaviors.
  • Anti-inflammatory Properties : Preliminary data suggest that TFBPCA-HCl may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that TFBPCA-HCl can inhibit the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its structural characteristics, particularly the trifluoromethyl group.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920Inhibition of proliferation

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of TFBPCA-HCl. Notably, it was administered in models of depression and neurodegeneration.

  • Depression Model : Mice treated with TFBPCA-HCl showed significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.
  • Neurodegeneration Model : In models of Alzheimer's disease, TFBPCA-HCl reduced amyloid-beta levels and improved cognitive function as assessed by maze tests.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride?

  • Methodology : Multi-step synthesis typically involves palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) and cesium carbonate as a base in tert-butanol at 40–100°C under inert atmosphere. Hydrolysis of the methyl ester intermediate using HCl (36.5% mass) in water at 93–96°C for 17 hours yields the carboxylic acid hydrochloride salt. Yields vary with scale; 63.44 g of starting material produced the acid after hydrolysis .

Q. How is stereochemical integrity ensured during synthesis?

  • Methodology : Chiral starting materials (e.g., methyl esters with defined (2S,4R) configuration) and controlled reaction conditions (inert atmosphere, low temperature for sensitive steps) minimize racemization. Post-synthesis characterization via chiral HPLC or NMR (e.g., 1^1H NMR coupling constants) confirms stereochemistry retention .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology :

Technique Parameters Example Data
HPLC C18 column, UV detection (254 nm)Purity: 97.34%
LCMS ESI+ modem/z: 311.1 (M+1)
NMR 1^1H (400 MHz, DMSO-d6)δ 13.99 (s, 1H, COOH)

Advanced Research Questions

Q. How can competing side reactions during trifluoromethylbenzyl introduction be mitigated?

  • Methodology : Use of bulky ligands (e.g., XPhos) in palladium-catalyzed coupling suppresses β-hydride elimination. Solvent optimization (e.g., tert-butanol vs. DMF) reduces byproduct formation. Monitoring via TLC or in-situ FTIR identifies intermediates, enabling timely quenching of side reactions .

Q. What strategies optimize hydrochloride salt formation without racemization?

  • Methodology : Slow addition of concentrated HCl at 0–5°C to the free base in anhydrous ethanol minimizes acid-induced epimerization. Crystallization via anti-solvent addition (e.g., diethyl ether) enhances salt purity (>98% by COA) while preserving stereochemistry .

Q. How do solvent polarity and temperature affect the compound’s stability in solution?

  • Methodology : Stability studies in DMSO-d6 (25°C vs. 4°C) show degradation <5% over 72 hours. Polar aprotic solvents (e.g., acetonitrile) reduce aggregation compared to DCM. Accelerated aging under oxidative conditions (H₂O₂) identifies degradation products via LCMS .

Q. What are the challenges in characterizing the trifluoromethyl group’s electronic effects on bioactivity?

  • Methodology : Comparative SAR studies with non-fluorinated analogs assess lipophilicity (logP) and metabolic stability. DFT calculations (e.g., Mulliken charges on CF₃) correlate with receptor binding affinities measured via SPR or radioligand assays .

Notes on Safety and Handling

  • Storage : Store under argon at –20°C to prevent hydrolysis. Use desiccants to avoid hydrate formation .
  • Hazards : No acute toxicity reported, but avoid inhalation (use fume hood) and direct skin contact (wear nitrile gloves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.